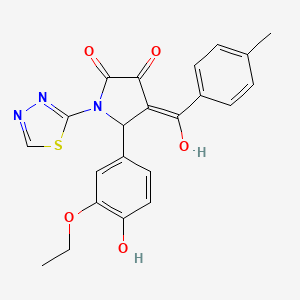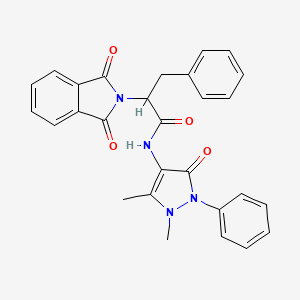
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Übersicht
Beschreibung
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and a thiadiazole moiety. Compounds with such structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the thiadiazole ring, and the attachment of the various substituents. Typical synthetic routes might include:
Formation of the Pyrrol-2-One Core: This could involve a cyclization reaction starting from a suitable precursor.
Introduction of the Thiadiazole Ring: This might be achieved through a cyclization reaction involving a thiosemicarbazide derivative.
Attachment of Substituents: The ethoxy, hydroxy, and methylbenzoyl groups could be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions might include the use of Lewis acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its various functional groups might interact with biological targets in unique ways, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart interesting properties to materials or enhance the efficiency of catalytic processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with hydroxyl and carbonyl groups can form hydrogen bonds with proteins or nucleic acids, affecting their function. The thiadiazole ring might interact with metal ions or other cofactors, influencing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-HYDROXY-4-METHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-OXADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and aromatic rings. This unique structure might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
IUPAC Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-3-30-16-10-14(8-9-15(16)26)18-17(19(27)13-6-4-12(2)5-7-13)20(28)21(29)25(18)22-24-23-11-31-22/h4-11,18,26-27H,3H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVDTGCZBVVNNV-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-isopropylphenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B3920861.png)
![2-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3920870.png)
![N-{1-[(butylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3920876.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3920880.png)

![2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3920888.png)
![N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline](/img/structure/B3920889.png)
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3920894.png)
![N-{(Z)-1-[(butylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B3920897.png)
![3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3920902.png)

![2-(2-{4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3920930.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3920933.png)

